![molecular formula C8H8ClF B3387285 1-(Chloromethyl)-4-fluoro-2-methylbenzene CAS No. 80141-92-0](/img/structure/B3387285.png)
1-(Chloromethyl)-4-fluoro-2-methylbenzene
Overview
Description
Chloromethyl compounds are a type of organic compound with a chloromethyl group (-CH2Cl). They are used as intermediates in various chemical reactions due to their reactivity .
Synthesis Analysis
Chloromethylation is a common method for the synthesis of chloromethyl compounds. This process involves the reaction of an aromatic compound with chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide .Molecular Structure Analysis
The molecular structure of chloromethyl compounds can be determined using various spectroscopic techniques. For example, 1H NMR (Nuclear Magnetic Resonance) can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions due to the presence of the reactive chloromethyl group. For example, they can participate in substitution reactions, where the chlorine atom is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of chloromethyl compounds can vary widely depending on their specific structure. These properties can include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Electrophilic Fluorination
This compound is used as a reagent for electrophilic fluorination . Electrophilic fluorination is a type of fluorination that involves the transfer of a fluorine atom from a reagent to a substrate. This process is crucial in the synthesis of many organic compounds, especially in the pharmaceutical industry .
Selective Oxidizing Agent
It also acts as a selective oxidizing agent . An oxidizing agent is a substance that has the ability to oxidize other substances — in other words, it accepts their electrons. Selective oxidizing agents are particularly useful in chemical reactions because they can selectively oxidize one functional group in the presence of others .
Source of Electrophilic Fluorine
The compound is a highly effective and versatile source of electrophilic fluorine . Electrophilic fluorine sources are important in the synthesis of organofluorine compounds, which have applications in pharmaceuticals, agrochemicals, and materials science .
Synthesis of Organofluorine Compounds
It is used in the synthesis of organofluorine compounds . Organofluorine compounds are organic compounds that contain fluorine. They are used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
Chloromethylation of Aromatic Compounds
The compound can be used in the chloromethylation of aromatic compounds . Chloromethylation is a chemical reaction that introduces a chloromethyl group into an organic compound. This reaction is often used in the synthesis of polymers and pharmaceuticals .
Catalyst in Chloromethylation Reactions
In addition to being a reagent, it can also act as a catalyst in chloromethylation reactions . A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change .
Mechanism of Action
- Role : It acts as a phosphate binder, preventing hyperphosphatemia by binding to dietary phosphate and inhibiting its absorption .
- Lower PTH levels are crucial because hyperphosphatemia contributes to secondary hyperparathyroidism in patients with chronic renal failure .
- Downstream Effects : Decreased serum phosphorus levels can mitigate the risk of ectopic calcification and osteitis fibrosa, a bone disease associated with chronic renal failure .
- Impact on Bioavailability : Since it remains in the gut, sevelamer’s non-absorbed nature ensures minimal systemic effects and targeted action .
- Cellular Effects : Lower PTH levels contribute to improved bone health and prevent ectopic calcification .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
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Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQAXQSWBZWPAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269962 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
CAS RN |
80141-92-0 | |
Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80141-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chloromethyl)-4-fluoro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-fluoro-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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